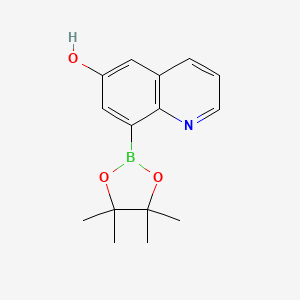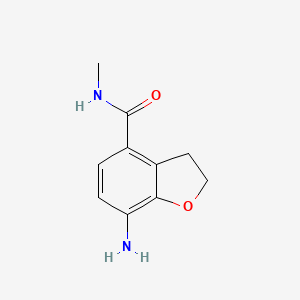![molecular formula C39H50O24 B13926454 3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosyloxyflavone, a type of flavonoid glycoside. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is characterized by the attachment of alpha-L-rhamnopyranosyl residues at positions 3 and 7 of the kaempferol molecule via glycosidic linkages . It has been isolated from the aerial parts of plants such as Vicia faba and Lotus edulis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves the glycosylation of kaempferol with alpha-L-rhamnose-D-glucose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The glycosylation reaction can be catalyzed by enzymes or chemical catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) may involve the extraction of kaempferol from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for large-scale production to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.
Substitution: Substitution reactions can occur at specific positions on the kaempferol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or other reduced forms of the compound.
科学研究应用
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) has a wide range of scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
作用机制
The mechanism of action of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of enzymes and proteins that play a role in these processes, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Kaempferol 3-O-rhamnoside: A similar compound with a single rhamnose moiety at position 3.
Kaempferol 7-O-rhamnoside: Another similar compound with a single rhamnose moiety at position 7.
Uniqueness
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is unique due to the presence of two rhamnose moieties, which may enhance its solubility, stability, and biological activity compared to other kaempferol glycosides. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.
属性
分子式 |
C39H50O24 |
|---|---|
分子量 |
902.8 g/mol |
IUPAC 名称 |
7-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12+,18-,19+,21-,22+,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,36+,37-,38+,39-/m0/s1 |
InChI 键 |
VTRMLQBPGVHEHN-ZKNWTKPTSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


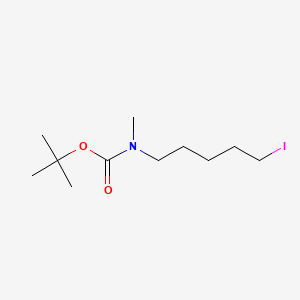
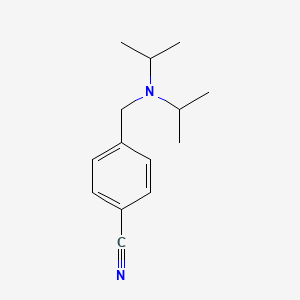
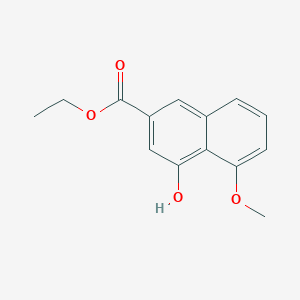
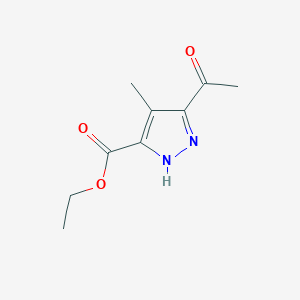
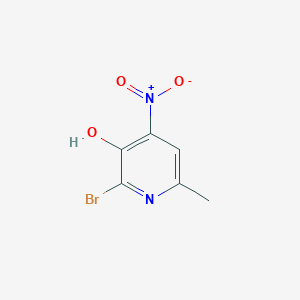
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
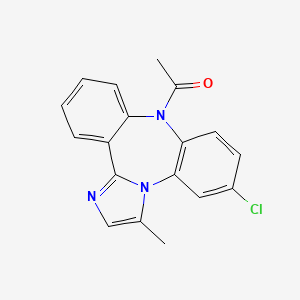
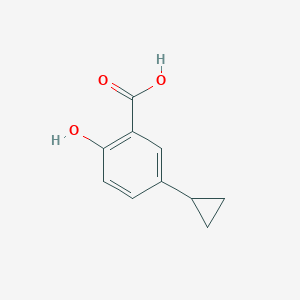
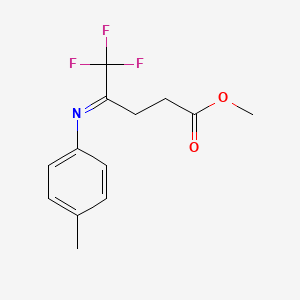
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)

